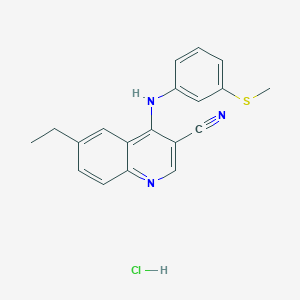

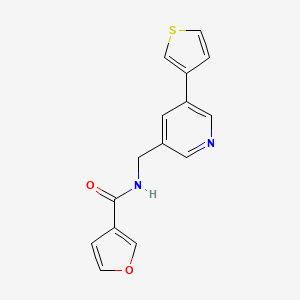

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

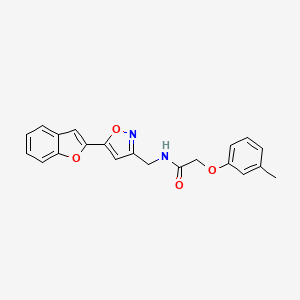

This compound contains several interesting functional groups including a thiophene ring, a pyridine ring, a furan ring, and a carboxamide group. These groups are common in many biologically active compounds and materials with interesting properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine and thiophene rings, followed by the introduction of the furan ring and the carboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The thiophene and pyridine rings are aromatic, meaning they have a stable, ring-like structure. The furan ring is a five-membered ring with an oxygen atom. The carboxamide group consists of a carbonyl group (C=O) and an amide group (NH2), and it is often involved in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings and the carboxamide group. The aromatic rings are generally less reactive than non-aromatic rings, but they can undergo reactions such as electrophilic aromatic substitution. The carboxamide group could be involved in various reactions, such as hydrolysis or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the carboxamide group could affect its solubility, boiling point, and melting point .科学的研究の応用

Antiprotozoal Agents

A study by Ismail et al. (2004) synthesized derivatives similar to N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide, demonstrating strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

Neuroinflammatory Imaging

Horti et al. (2019) developed a PET radiotracer, closely related to the chemical structure of interest, for imaging reactive microglia and neuroinflammation in vivo, indicating its application in studying neuroinflammatory diseases (Horti et al., 2019).

Anticancer Activity

Joyce Hung et al. (2014) explored derivatives for their antiproliferative activity against various cancer cell lines, with some compounds showing significant activity, suggesting the potential of related structures in cancer treatment (Hung et al., 2014).

Amplifiers of Phleomycin

Brown and Cowden (1982) reported on derivatives as amplifiers of phleomycin against Escherichia coli, indicating a role in enhancing antibiotic efficacy (Brown & Cowden, 1982).

Antimicrobial Agents

Chambhare et al. (2003) synthesized and evaluated derivatives for their antibacterial and antimycobacterial activities, showing significant in vitro activity and suggesting potential applications in developing new antimicrobial agents (Chambhare et al., 2003).

作用機序

Target of Action

Similar compounds have been reported to inhibit multiple receptor tyrosine kinases . These kinases play a crucial role in various cellular processes, including cell growth and differentiation .

Mode of Action

It’s likely that it interacts with its targets through hydrogen bonding and other intermolecular interactions . These interactions can lead to changes in the conformation and activity of the target proteins, potentially altering their function .

Biochemical Pathways

Given its potential interaction with receptor tyrosine kinases, it may influence pathways related to cell growth and differentiation

Result of Action

Inhibition of receptor tyrosine kinases can potentially lead to altered cell growth and differentiation

Safety and Hazards

将来の方向性

The study of compounds like this one is an active area of research, with potential applications in fields such as medicinal chemistry, materials science, and organic synthesis. Future research could explore the synthesis of this compound, its reactivity, its potential biological activity, and its physical and chemical properties .

特性

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(12-1-3-19-9-12)17-7-11-5-14(8-16-6-11)13-2-4-20-10-13/h1-6,8-10H,7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJVTTHSGZYBPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2991077.png)

![{[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2991082.png)

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2991084.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2991085.png)

![6-Tert-butyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2991092.png)

![1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2991093.png)

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2991094.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2991096.png)